molecular formula C15H21NO4S B7587718 2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid

2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid

Cat. No. B7587718
M. Wt: 311.4 g/mol
InChI Key: POSFWBAHDMHFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid, commonly known as PPSA, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. PPSA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties.

Mechanism of Action

The exact mechanism of action of PPSA is not yet fully understood. However, it is believed that PPSA works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting the production of prostaglandins, PPSA reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
PPSA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). PPSA has also been found to reduce the levels of reactive oxygen species (ROS), which are involved in the inflammatory response. In addition, PPSA has been found to reduce the levels of nitric oxide (NO), which is involved in the inflammatory response and pain sensation.

Advantages and Limitations for Lab Experiments

PPSA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various in vitro and in vivo experiments. PPSA has also been found to have low toxicity and is well-tolerated in animal models. However, PPSA has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. In addition, PPSA has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of PPSA. One direction is to study the potential use of PPSA in the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease. Another direction is to study the potential use of PPSA as a tool to study the role of inflammation in various diseases. In addition, future studies could focus on improving the solubility and half-life of PPSA to increase its effectiveness in lab experiments.

Synthesis Methods

PPSA can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-isopropylbenzenesulfonyl chloride with pyrrolidine to form 1-(4-isopropylbenzenesulfonyl)pyrrolidine. This intermediate is then reacted with chloroacetic acid to form PPSA. The purity of the synthesized PPSA can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

PPSA has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic properties in the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease. PPSA has also been found to exhibit antipyretic properties and has been studied for its potential use in the treatment of fever. In addition, PPSA has been studied for its potential use as a tool to study the role of inflammation in various diseases.

properties

IUPAC Name

2-[1-(4-propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-11(2)12-5-7-14(8-6-12)21(19,20)16-9-3-4-13(16)10-15(17)18/h5-8,11,13H,3-4,9-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSFWBAHDMHFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid

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